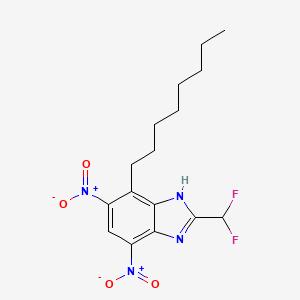
2-(Difluoromethyl)-5,7-dinitro-4-octyl-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Difluoromethyl)-5,7-dinitro-4-octyl-1H-benzimidazole is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The presence of difluoromethyl and dinitro groups, along with an octyl chain, contributes to its distinct properties, making it a valuable subject of study in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-5,7-dinitro-4-octyl-1H-benzimidazole typically involves multiple steps, starting from readily available precursors. One common approach is the difluoromethylation of a benzimidazole derivative, followed by nitration and alkylation reactions. The difluoromethylation can be achieved using reagents such as TMS-CF2H (trimethylsilyl difluoromethyl) under metal-free conditions . The nitration step involves the introduction of nitro groups using a mixture of nitric acid and sulfuric acid. Finally, the octyl chain is introduced through an alkylation reaction using octyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields. The choice of reagents and solvents is also tailored to ensure cost-effectiveness and environmental sustainability.
化学反応の分析
Types of Reactions
2-(Difluoromethyl)-5,7-dinitro-4-octyl-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles like thiols, amines, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
科学的研究の応用
2-(Difluoromethyl)-5,7-dinitro-4-octyl-1H-benzimidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The presence of difluoromethyl and nitro groups can enhance its interaction with biological targets.
Medicine: Explored for its potential use in drug development. Its structural features may contribute to improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and functional group diversity.
作用機序
The mechanism of action of 2-(Difluoromethyl)-5,7-dinitro-4-octyl-1H-benzimidazole involves its interaction with specific molecular targets. The difluoromethyl group can act as a hydrogen bond donor, enhancing its binding affinity to proteins and enzymes . The nitro groups can participate in redox reactions, potentially leading to the generation of reactive intermediates that interact with cellular components. The octyl chain contributes to its lipophilicity, facilitating its passage through cell membranes.
類似化合物との比較
Similar Compounds
2-(Trifluoromethyl)-5,7-dinitro-4-octyl-1H-benzimidazole: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group. The trifluoromethyl group can impart different electronic and steric effects.
2-(Difluoromethyl)-5,7-dinitro-4-hexyl-1H-benzimidazole: Similar structure but with a shorter hexyl chain. The length of the alkyl chain can influence the compound’s solubility and interaction with biological targets.
Uniqueness
2-(Difluoromethyl)-5,7-dinitro-4-octyl-1H-benzimidazole is unique due to the combination of its functional groups and the length of its alkyl chain. The difluoromethyl group provides a balance between lipophilicity and hydrogen bonding capability, while the octyl chain enhances its membrane permeability. The nitro groups add to its reactivity, making it a versatile compound for various applications.
特性
CAS番号 |
60167-93-3 |
|---|---|
分子式 |
C16H20F2N4O4 |
分子量 |
370.35 g/mol |
IUPAC名 |
2-(difluoromethyl)-4,6-dinitro-7-octyl-1H-benzimidazole |
InChI |
InChI=1S/C16H20F2N4O4/c1-2-3-4-5-6-7-8-10-11(21(23)24)9-12(22(25)26)14-13(10)19-16(20-14)15(17)18/h9,15H,2-8H2,1H3,(H,19,20) |
InChIキー |
VPMLHLSHAJLDNF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1=C2C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N=C(N2)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


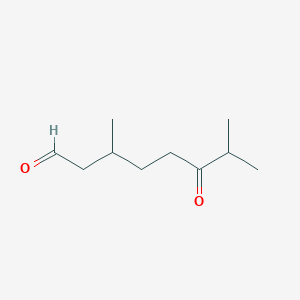
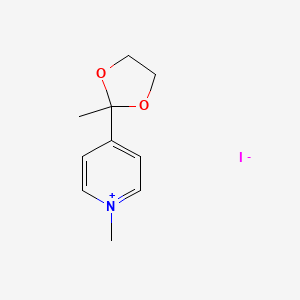
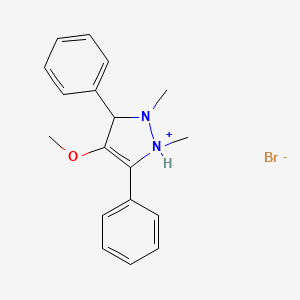
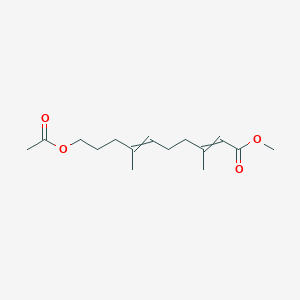
![3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexan-1-one](/img/structure/B14607910.png)

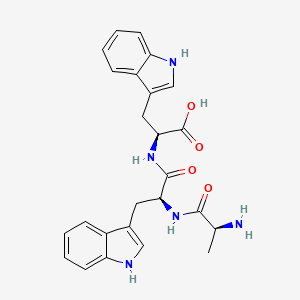
![1,3-Propanediol, 2,2-bis[(2,2,3,3-tetrafluoropropoxy)methyl]-](/img/structure/B14607926.png)



![2-Azabicyclo[3.1.0]hex-2-ene, 1,5-dimethyl-3-phenyl-](/img/structure/B14607955.png)
![Decahydrobenzo[b]cyclopenta[d]pyran-4(1H)-one](/img/structure/B14607962.png)
![2-[(E)-propylsulfanyliminomethyl]phenol](/img/structure/B14607979.png)
